4-bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid
Overview
Description
4-Bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a sulfamoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- Substituted benzoic acids with different functional groups.
- Amino derivatives of the original compound.
- Sulfonic acid derivatives.
Scientific Research Applications
4-Bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl groups can facilitate binding to active sites, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the nitrophenyl and sulfamoyl groups.
3-[(2-Methyl-5-nitrophenyl)sulfamoyl]benzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-methylbenzoic acid: Similar structure but with different substitution pattern.
Uniqueness: 4-Bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid is unique due to the combination of bromine, nitrophenyl, and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-[(2-methyl-5-nitrophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O6S/c1-8-2-4-10(17(20)21)7-12(8)16-24(22,23)13-6-9(14(18)19)3-5-11(13)15/h2-7,16H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDLDXSANCGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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